4-ブロモ-N-ブチルベンゼンメタナミン

説明

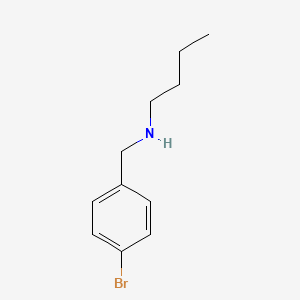

Benzenemethanamine, 4-bromo-N-butyl- is an organic compound with the molecular formula C11H16BrN It is a derivative of benzenemethanamine, where the benzene ring is substituted with a bromine atom at the 4-position and an N-butyl group

科学的研究の応用

Benzenemethanamine, 4-bromo-N-butyl- has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.

Material Science: It is used in the synthesis of polymers and other materials with specific properties.

Biological Studies: The compound is studied for its interactions with biological molecules and potential biological activities.

作用機序

Mode of Action

N-(4-bromobenzyl)butan-1-amine is likely to interact with its targets through a variety of chemical reactions. One key interaction is the free radical bromination, a reaction that occurs at the benzylic position . This reaction involves the loss of a hydrogen atom from the benzylic position, which can be resonance stabilized .

Biochemical Pathways

The compound’s bromine atom may be involved in electrophilic aromatic substitution reactions . These reactions could potentially affect various biochemical pathways, depending on the specific targets of the compound.

Result of Action

The molecular and cellular effects of N-(4-bromobenzyl)butan-1-amine’s action would depend on its specific targets and the nature of its interactions with these targets. Given its potential for undergoing electrophilic aromatic substitution reactions , it may cause modifications to biomolecules, potentially altering their function.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Benzenemethanamine, 4-bromo-N-butyl- can be achieved through several methods. One common approach involves the alkylation of 4-bromobenzylamine with butyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of Benzenemethanamine, 4-bromo-N-butyl- may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Types of Reactions:

Substitution Reactions: Benzenemethanamine, 4-bromo-N-butyl- can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxide derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding amine, using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Potassium carbonate, acetonitrile, elevated temperatures.

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, room temperature.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Major Products Formed:

- Substitution reactions yield various substituted benzenemethanamines.

- Oxidation reactions produce N-oxide derivatives.

- Reduction reactions result in the formation of primary amines.

類似化合物との比較

- Benzenemethanamine, 4-bromo-N-methyl-

- Benzenemethanamine, 4-chloro-N-butyl-

- Benzenemethanamine, 4-fluoro-N-butyl-

Comparison: Benzenemethanamine, 4-bromo-N-butyl- is unique due to the presence of the bromine atom, which can enhance its reactivity in substitution reactions compared to its chloro or fluoro analogs

生物活性

Benzenemethanamine, 4-bromo-N-butyl- (CAS Number: 60509-40-2) is an organic compound with significant potential in medicinal chemistry and biological research. Its structure, characterized by a bromine atom at the para position relative to the amine group on the benzene ring and a butyl group attached to the nitrogen atom, influences its reactivity and biological activity. This article explores the biological activities, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : C11H16BrN

- Molecular Weight : 243.16 g/mol

- Structural Features :

- Aromatic amine

- Substituted benzylamine

- Presence of a bromine atom enhances reactivity

The biological activity of Benzenemethanamine, 4-bromo-N-butyl- is primarily attributed to its ability to interact with various biological molecules through several mechanisms:

- Electrophilic Aromatic Substitution : The bromine atom can participate in electrophilic aromatic substitution reactions, influencing cellular pathways.

- Nucleophilic Substitution Reactions : The compound can undergo nucleophilic substitutions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

- Oxidation and Reduction Reactions : It can be oxidized to form N-oxide derivatives or reduced to yield corresponding amines, showcasing its versatility in chemical transformations .

Biological Activities

Research indicates that Benzenemethanamine, 4-bromo-N-butyl- exhibits various biological activities, which can be summarized as follows:

- Antidepressant Potential : Similar compounds have shown antidepressant-like effects in animal models, suggesting potential for mood regulation .

- Inhibition of Enzymatic Activity : Studies have explored its role as an inhibitor of carbonic anhydrase isoforms, which are critical in various physiological processes .

- Antimicrobial Properties : The compound has demonstrated bioactivity against clinical pathogenic isolates, indicating potential applications in treating infections .

Comparative Analysis with Similar Compounds

To understand the unique properties of Benzenemethanamine, 4-bromo-N-butyl-, a comparison with structurally similar compounds is essential:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-Bromo-n-butylbenzene | Aromatic Halide | Simple structure; used as a solvent |

| 4-Bromo-N-methylbenzylamine | Substituted Benzylamine | Methyl group enhances solubility |

| 4-Bromo-N-isopropylbenzylamine | Substituted Benzylamine | Isopropyl group offers steric hindrance |

| 4-Bromo-N,N-dimethylbenzylamine | Substituted Benzylamine | Dimethyl substitution increases lipophilicity |

This table illustrates how the presence of the bromine atom and the butyl group in Benzenemethanamine, 4-bromo-N-butyl- contributes to its distinct reactivity compared to other derivatives.

Case Studies and Research Findings

- Study on Antidepressant Activity :

-

Inhibition of Carbonic Anhydrase Isoforms :

- Research involving the inhibition of human carbonic anhydrase isoforms revealed that benzyl-substituted derivatives showed varying potency based on substituent effects. Benzenemethanamine, particularly with bromine substitution, displayed lower inhibition compared to other more electron-withdrawing analogs .

-

Antimicrobial Efficacy :

- In vitro studies demonstrated that Benzenemethanamine derivatives exhibited antimicrobial properties against a range of pathogens. The compound's structure was noted to significantly influence its bioavailability and effectiveness against clinical isolates .

特性

IUPAC Name |

N-[(4-bromophenyl)methyl]butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrN/c1-2-3-8-13-9-10-4-6-11(12)7-5-10/h4-7,13H,2-3,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCNOIXPMJHKLAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60209254 | |

| Record name | Benzenemethanamine, 4-bromo-N-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60509-40-2 | |

| Record name | Benzenemethanamine, 4-bromo-N-butyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060509402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, 4-bromo-N-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。